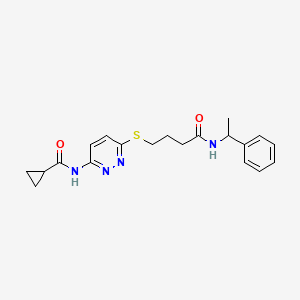

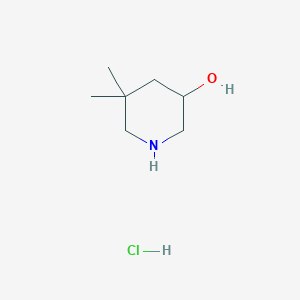

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate, also known as BMVC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMVC is a carbamate derivative that is synthesized through a simple and efficient method.

Scientific Research Applications

Antibiotic Synthesis

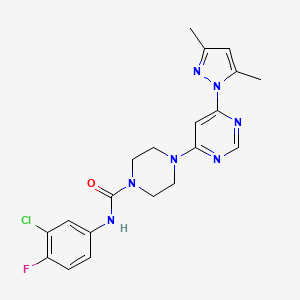

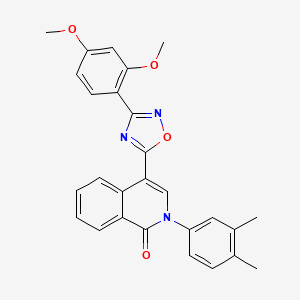

tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains . The compound’s synthesis involves several steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine.

Natural Product Derivatives

The compound has relevance in the synthesis of natural product derivatives. For instance, ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate —an intermediate in the production of jaspine B—can be obtained from tert-butyl N-(4-methylideneoxolan-3-yl)carbamate . Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines .

Solvent-Free Synthesis of Pyrazole Derivatives

Researchers have reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine using tert-butyl N-(4-methylideneoxolan-3-yl)carbamate . This method provides good yields and involves a solvent-free condensation/reduction reaction sequence .

Antimicrobial Scaffold Design

In ongoing research, Boc-protected o-phenylenediamine scaffolds containing various mono- or disubstituted 1,2,3-triazoles have been designed. These scaffolds, including derivatives of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate , are being explored for their antimicrobial properties .

Mechanism of Action

The mode of action of carbamates typically involves the formation of a covalent bond with a serine residue in the active site of acetylcholinesterase, inhibiting the enzyme’s activity and leading to an accumulation of acetylcholine, which can have various downstream effects depending on the specific biochemical pathways involved .

The pharmacokinetics of carbamates, like most drugs, involve absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of carbamates can be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its ability to interact with its target .

properties

IUPAC Name |

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDXHSYBYUORBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)

![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)

![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)

![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)